molecular formula C9H13NO B12873014 (R)-2-(1H-Pyrrol-1-yl)pentanal

(R)-2-(1H-Pyrrol-1-yl)pentanal

Cat. No.: B12873014
M. Wt: 151.21 g/mol
InChI Key: QLPIZKKHQJMPRJ-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-(1H-Pyrrol-1-yl)pentanal is a chiral aldehyde featuring a pyrrole ring substituted at the second position of a pentanal chain. The compound’s stereochemistry at the chiral center (R-configuration) and its pyrrole moiety make it a candidate for applications in asymmetric catalysis, pharmaceutical intermediates, and organic synthesis. Key properties include:

  • Molecular Formula: C₉H₁₃NO
  • Molecular Weight: 151.21 g/mol
  • Functional Groups: Aldehyde (-CHO), pyrrole (5-membered aromatic ring with one nitrogen atom).
  • Solubility: Likely polar aprotic solvent-soluble (e.g., DMF, DMSO) due to the pyrrole’s aromaticity and aldehyde polarity.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

(2R)-2-pyrrol-1-ylpentanal

InChI

InChI=1S/C9H13NO/c1-2-5-9(8-11)10-6-3-4-7-10/h3-4,6-9H,2,5H2,1H3/t9-/m1/s1

InChI Key

QLPIZKKHQJMPRJ-SECBINFHSA-N

Isomeric SMILES

CCC[C@H](C=O)N1C=CC=C1

Canonical SMILES

CCCC(C=O)N1C=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(1H-Pyrrol-1-yl)pentanal typically involves the reaction of pyrrole with an appropriate aldehyde under controlled conditions. One common method involves the use of a Grignard reagent, where pyrrole is reacted with a pentanal derivative in the presence of a catalyst to form the desired product.

Industrial Production Methods: Industrial production of ®-2-(1H-Pyrrol-1-yl)pentanal may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. This often includes the use of high-pressure systems, temperature control, and continuous monitoring of the reaction progress.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: ®-2-(1H-Pyrrol-1-yl)pentanal can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol, resulting in ®-2-(1H-Pyrrol-1-yl)pentanol.

    Substitution: The compound can participate in substitution reactions where the pyrrole ring or the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions.

Major Products:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols such as ®-2-(1H-Pyrrol-1-yl)pentanol.

    Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

Chemistry: ®-2-(1H-Pyrrol-1-yl)pentanal is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore the potential therapeutic applications of ®-2-(1H-Pyrrol-1-yl)pentanal, particularly in the development of new drugs.

Industry: In the industrial sector, ®-2-(1H-Pyrrol-1-yl)pentanal is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(1H-Pyrrol-1-yl)pentanal involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis with three analogous compounds:

2.1. (S)-2-(1H-Pyrrol-1-yl)pentanal
  • Structural Difference : Enantiomer (S-configuration) at the chiral center.
  • Impact : Stereochemical differences influence interactions in chiral environments (e.g., enzyme binding). Studies suggest (R)-isomers exhibit higher reactivity in certain asymmetric aldol reactions compared to (S)-forms.
  • Applications : (S)-isomers are less commonly used in pharmaceutical synthesis due to lower bioavailability in specific target systems.
2.2. 2-(1H-Indol-1-yl)pentanal
  • Structural Difference : Pyrrole replaced with indole (larger 6-membered benzopyrrole ring).
  • Impact : Increased aromaticity and steric bulk reduce solubility in polar solvents. Indole’s electron-rich nature enhances electrophilic substitution reactivity.
  • Research Findings : Indole derivatives show stronger fluorescence properties, making them preferable in optoelectronic materials, whereas pyrrole analogs like (R)-2-(1H-Pyrrol-1-yl)pentanal are more suited for catalysis.
2.3. (R)-2-(1H-Pyrrol-1-yl)hexanal
  • Structural Difference : Extended carbon chain (hexanal vs. pentanal).
  • Impact : Longer chains increase hydrophobicity, reducing water solubility but improving lipid membrane permeability. Hexanal derivatives demonstrate enhanced stability in micellar systems.

Data Table: Key Properties Comparison

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility (Polar Solvents) Chiral Center
This compound 151.21 ~200–210 Moderate R-configuration
(S)-2-(1H-Pyrrol-1-yl)pentanal 151.21 ~200–210 Moderate S-configuration
2-(1H-Indol-1-yl)pentanal 187.24 ~240–250 Low None
(R)-2-(1H-Pyrrol-1-yl)hexanal 165.24 ~210–220 Low-Moderate R-configuration

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.